molecular formula C18H19N3O5 B1225348 3-(isobutyrylamino)-N-(4-methoxy-2-nitrophenyl)benzamide

3-(isobutyrylamino)-N-(4-methoxy-2-nitrophenyl)benzamide

Cat. No.: B1225348
M. Wt: 357.4 g/mol
InChI Key: LWQGHDIWAWMBHP-UHFFFAOYSA-N
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Description

3-(isobutyrylamino)-N-(4-methoxy-2-nitrophenyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a methoxy group, a nitro group, and an amide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isobutyrylamino)-N-(4-methoxy-2-nitrophenyl)benzamide typically involves multi-step organic reactions. One common method involves the nitration of 4-methoxyaniline to introduce the nitro group, followed by acylation to form the amide linkage. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and acylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(isobutyrylamino)-N-(4-methoxy-2-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the methoxy group.

Scientific Research Applications

3-(isobutyrylamino)-N-(4-methoxy-2-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(isobutyrylamino)-N-(4-methoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide
  • 4-methoxy-N-(2-methyl-5-nitrophenyl)benzamide
  • 2-methoxy-N-methyl-N-(4-nitrophenyl)benzamide

Uniqueness

3-(isobutyrylamino)-N-(4-methoxy-2-nitrophenyl)benzamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C18H19N3O5

Molecular Weight

357.4 g/mol

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-3-(2-methylpropanoylamino)benzamide

InChI

InChI=1S/C18H19N3O5/c1-11(2)17(22)19-13-6-4-5-12(9-13)18(23)20-15-8-7-14(26-3)10-16(15)21(24)25/h4-11H,1-3H3,(H,19,22)(H,20,23)

InChI Key

LWQGHDIWAWMBHP-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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